

Best practices for storing and handling PF-06761281

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Compound of Interest

Compound Name: PF-06761281

Cat. No.: B15590823

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Technical Support Center: PF-06761281

Welcome to the technical support center for **PF-06761281**, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling **PF-06761281**, detailed experimental protocols, and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **PF-06761281** and what is its primary mechanism of action?

PF-06761281 is a small molecule inhibitor that potently and selectively targets the sodium-coupled citrate transporter (NaCT/SLC13A5).[1] It functions as an allosteric, state-dependent inhibitor.[2] This means its inhibitory potency is influenced by the concentration of citrate.[2] By blocking NaCT, **PF-06761281** prevents the uptake of extracellular citrate into cells.

Q2: What are the recommended storage conditions for **PF-06761281**?

Proper storage of **PF-06761281** is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both solid powder and solutions.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	12 Months	Store in a sealed container, away from moisture.
4°C	6 Months	For short-term storage.	
In Solvent	-80°C	6 Months	
-20°C	1 Month		

Q3: How should I prepare a stock solution of **PF-06761281**?

For initial stock solutions, it is recommended to dissolve **PF-06761281** in dimethyl sulfoxide (DMSO). A 10 mM stock solution in DMSO is a common starting point. Some suppliers may also offer pre-dissolved solutions in water.^[3] When preparing aqueous solutions, it is important to assess the solubility and stability in your specific buffer system.

Quantitative Data

The following table summarizes the key quantitative data for **PF-06761281**.

Property	Value
Molecular Weight	283.28 g/mol
Appearance	Off-white to light yellow solid
Purity	>98% (typically analyzed by HPLC)
IC50 (HEK-NaCT)	0.51 µM
IC50 (HEK-NaDC1)	13.2 µM
IC50 (HEK-NaDC3)	14.1 µM
Solubility in DMSO	10 mM

IC50 values indicate the concentration of the inhibitor required to reduce the activity of the transporter by 50%. The higher selectivity for NaCT over NaDC1 and NaDC3 is a key feature of this compound.^[4]

Experimental Protocols

Citrate Uptake Assay using Radiolabeled Citrate

This protocol is a standard method to assess the inhibitory activity of **PF-06761281** on NaCT-mediated citrate uptake.

Materials:

- Cells expressing the target transporter (e.g., primary hepatocytes or HEK293 cells overexpressing SLC13A5)
- Plating medium (e.g., Williams E medium with supplements)
- **PF-06761281**
- [1,5-¹⁴C]-citrate (radiolabeled citrate)
- Unlabeled citrate
- Phosphate-buffered saline (PBS)
- RIPA buffer
- Scintillation cocktail (e.g., Optiphase Supermix)
- Scintillation counter

Methodology:

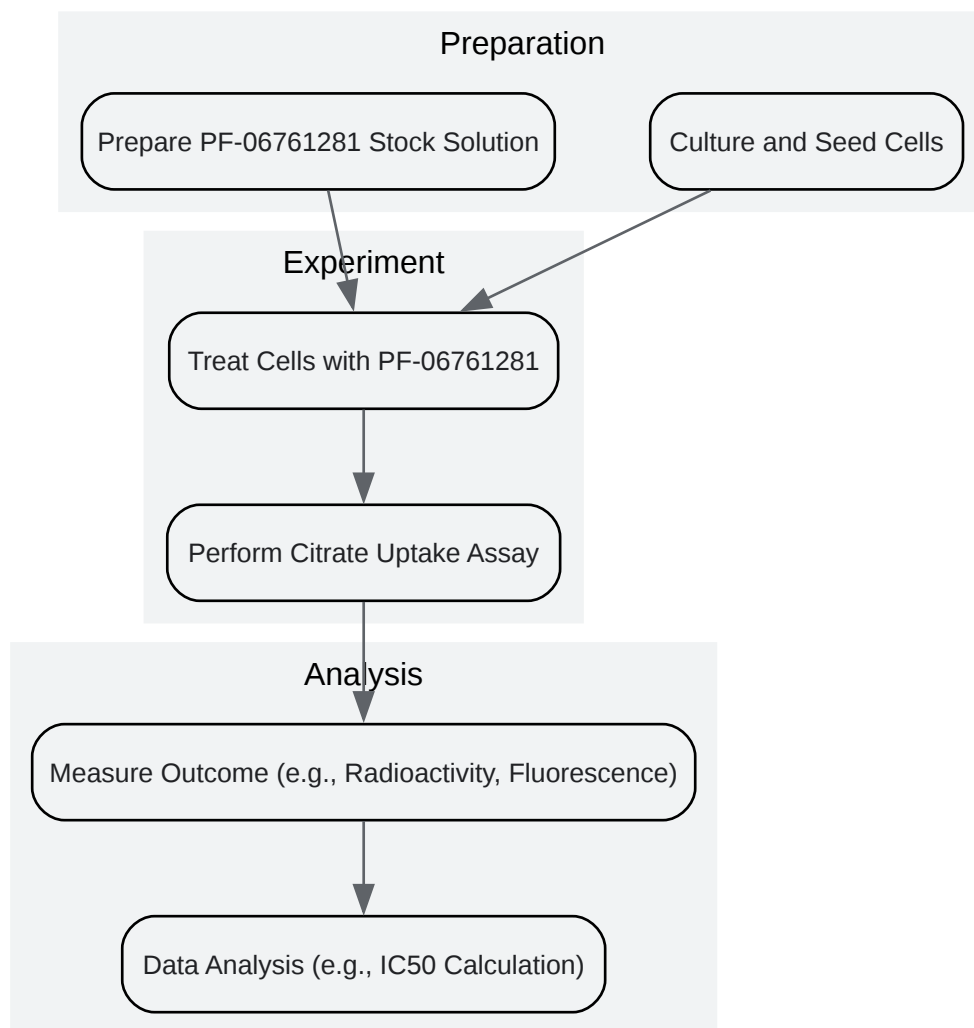
- **Cell Seeding:** Plate the cells in a suitable multi-well plate and allow them to attach and form a monolayer.
- **Compound Incubation:** On the day of the experiment, treat the cells with varying concentrations of **PF-06761281** in the appropriate media. Incubate for 30 minutes.

- Citrate Uptake: Add a mixture of unlabeled citrate and [^{14}C]-labeled citrate to each well to achieve the desired final citrate concentration.
- Incubation: Incubate the cells for a defined period to allow for citrate uptake (e.g., 40 minutes for human hepatocytes).
- Stopping the Reaction: To stop the uptake, wash the cells with ice-cold PBS.
- Cell Lysis: Lyse the cells by adding RIPA buffer.
- Scintillation Counting: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.^[5]

Signaling Pathway and Experimental Workflows

The inhibition of SLC13A5 by **PF-06761281** has direct consequences on cellular metabolism. The following diagrams illustrate the affected signaling pathway and a general experimental workflow.

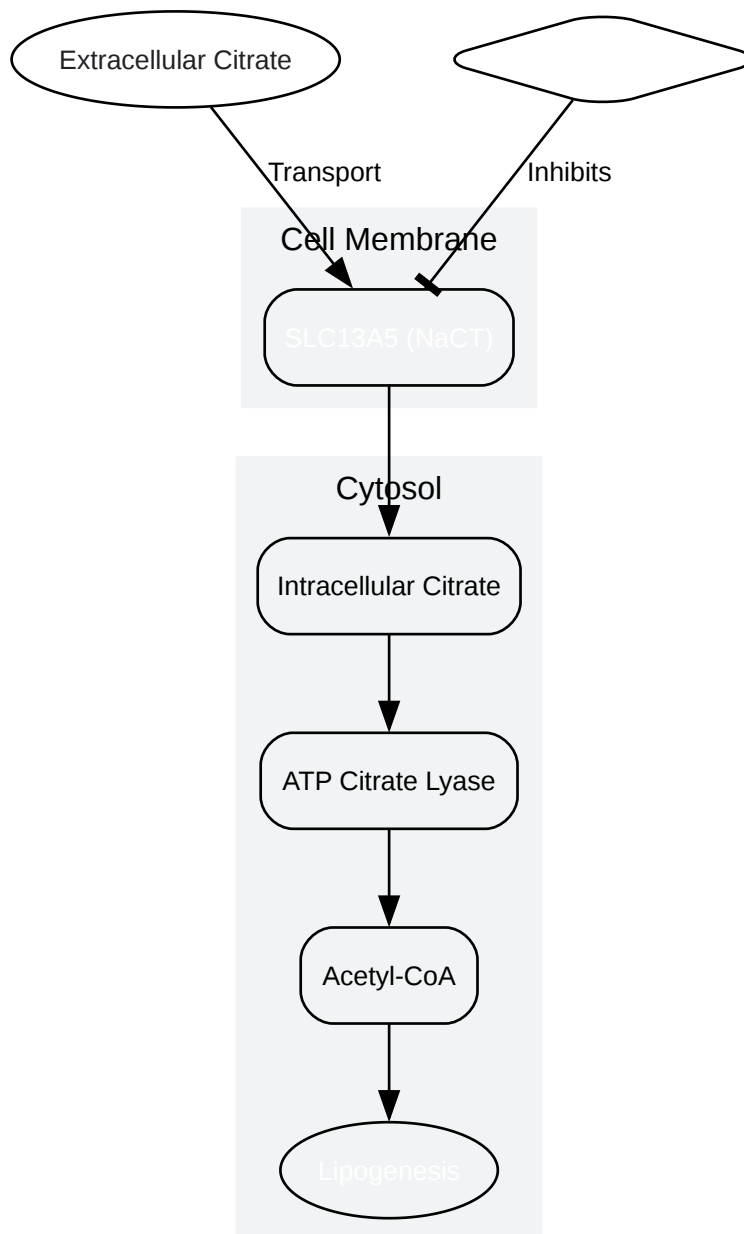
General Experimental Workflow for PF-06761281



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Caption: General experimental workflow for using **PF-06761281**.

Inhibition of SLC13A5 Signaling Pathway by PF-06761281



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